4-chloro-N-ethylaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloro-N-ethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOAOGOTNQQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 Chloro N Ethylaniline Hydrochloride
Direct N-Alkylation and Halogenation Strategies
Direct strategies involve the formation of the C-N bond via alkylation of a chlorinated aniline (B41778) precursor or the regioselective introduction of a chlorine atom onto an N-ethylaniline derivative. These methods are often favored for their straightforward nature and atom economy.
The most common direct approach involves the N-alkylation of 4-chloroaniline (B138754). This method utilizes readily available starting materials to introduce the ethyl group onto the nitrogen atom.
One established method is the reaction of 4-chloroaniline with ethyl bromide . orgsyn.org This is a classic nucleophilic substitution reaction where the amine group of 4-chloroaniline acts as a nucleophile, attacking the electrophilic ethyl group of ethyl bromide. The reaction typically requires a base to neutralize the hydrobromic acid formed as a byproduct and can sometimes lead to over-alkylation, producing the tertiary amine as an impurity.
A more refined and convenient general method for the mono-N-alkylation of aromatic amines like 4-chloroaniline employs triethyl orthoformate . orgsyn.org This procedure involves two main steps. First, 4-chloroaniline is heated with triethyl orthoformate in the presence of a catalytic amount of concentrated sulfuric acid. This reaction forms an intermediate, N-ethyl-p-chloroformanilide, while ethanol (B145695) distills off. orgsyn.org In the second step, the intermediate is hydrolyzed by heating with hydrochloric acid, which removes the formyl group to yield 4-chloro-N-ethylaniline. orgsyn.org The free amine can then be isolated and subsequently converted to its hydrochloride salt. This method is noted for producing pure N-alkyl aromatic amines with good yields, typically ranging from 87-92% for the N-ethyl-p-chloroaniline product from the hydrolysis step. orgsyn.org
| Method | Alkylating Agent | Key Intermediates | Typical Yield | Reference |
| Direct Alkylation | Ethyl Bromide | None | Variable | orgsyn.org |
| Orthoformate Method | Triethyl Orthoformate | N-ethyl-p-chloroformanilide | 87-92% | orgsyn.org |
An alternative direct strategy is the chlorination of N-ethylaniline. The challenge in this approach lies in controlling the regioselectivity of the halogenation. The ethylamino group is an activating, ortho-, para-directing group, meaning that chlorination could potentially occur at the ortho (position 2) or para (position 4) positions. To achieve the desired 4-chloro isomer, reaction conditions must be carefully controlled to favor para-substitution. Direct chlorination of aniline itself is often avoided because it can lead to over-chlorination and oxidation. wikipedia.org A common strategy to control regioselectivity involves the use of a protecting group on the amine, followed by chlorination and deprotection. However, more modern methods focus on specific catalytic systems or reaction conditions to achieve selective para-chlorination directly. nsf.gov
Regardless of the synthetic route used to produce the free amine, 4-chloro-N-ethylaniline, the final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction. youtube.com The amine is a weak base due to the lone pair of electrons on the nitrogen atom, and it readily reacts with a strong acid like hydrochloric acid (HCl). quora.com This reaction protonates the amino group to form the anilinium ion, with the chloride ion acting as the counter-ion. acs.orgrsc.org The resulting salt, 4-chloro-N-ethylaniline hydrochloride, is typically a stable, crystalline solid that is more easily handled and purified than the free amine base. This salt formation is often performed in situ during the final workup of the reaction by dissolving the crude amine product in a suitable solvent and treating it with a solution of HCl. youtube.com
Indirect Synthetic Pathways and Functional Group Interconversions
An important indirect pathway begins with the acylation of 4-chloroaniline, followed by the reduction of the resulting amide. For instance, 4-chloroaniline can be reacted with an acylating agent like acetyl chloride or acetic anhydride (B1165640) to form N-acetyl-4-chloroaniline (also known as aceto-p-chloroanilide).
The subsequent step is the reduction of the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is effective for this transformation, converting the N-acetyl group into an N-ethyl group. orgsyn.org While effective, LiAlH₄ is expensive and requires careful handling. Alternative, milder, and more cost-effective reducing agents like zinc dust in acetic acid have also been used for similar amide reductions. organic-chemistry.org This two-step approach provides a reliable method for synthesizing N-ethylated anilines from their corresponding acylated precursors.
| Step | Reaction | Reagents | Intermediate/Product |
| 1. Acylation | N-acylation of 4-chloroaniline | Acetic Anhydride or Acetyl Chloride | N-acetyl-4-chloroaniline (aceto-p-chloroanilide) |
| 2. Reduction | Reduction of the amide carbonyl | Lithium Aluminum Hydride (LiAlH₄) | 4-chloro-N-ethylaniline |
Another versatile indirect strategy involves starting with precursors containing nitro (-NO₂) or azido (B1232118) (-N₃) groups, which can be chemically converted to the required amine functionality.
A common and industrially relevant pathway starts with 4-nitrochlorobenzene . wikipedia.org This precursor can be subjected to a two-step process:
N-Alkylation: The nitro-substituted ring can be N-ethylated, though this is less common than ethylating the corresponding aniline.
Nitro Group Reduction: The nitro group is reduced to a primary amine (-NH₂). This reduction is a fundamental transformation in organic synthesis and can be achieved with a variety of reagents, including catalytic hydrogenation (e.g., using a Raney nickel catalyst) or chemical reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. chemicalbook.com
The more typical sequence involves first reducing 4-nitrochlorobenzene to 4-chloroaniline, which then undergoes N-alkylation as described in section 2.1.1. wikipedia.org
Synthesis from azido precursors represents another, though less common, possibility. An azido group (-N₃) can be reduced to a primary amine (-NH₂) using methods like catalytic hydrogenation or Staudinger reduction. Therefore, a hypothetical route could involve the synthesis of 4-chloro-1-azidobenzene, followed by its reduction to 4-chloroaniline and subsequent N-ethylation. The synthesis of azides can be achieved from corresponding anilines via diazotization followed by reaction with an azide (B81097) salt. nih.govresearchgate.net
Preparative Strategies for Related Isomers (e.g., 4-chloro-N-methylaniline hydrochloride, 4-chloro-2-ethylaniline)
The synthesis of isomers and related structures provides valuable insights into regioselectivity and the influence of substituent groups on reaction pathways. The preparative strategies for compounds like 4-chloro-N-methylaniline and 4-chloro-2-ethylaniline (B151697) often involve similar core transformations, such as halogenation, N-alkylation, or the reduction of nitro precursors.
4-chloro-N-methylaniline: The synthesis of this isomer can be approached through several routes. One common method involves the N-methylation of 4-chloroaniline. Alternatively, the chlorination of N-methylaniline can be performed. However, controlling the regioselectivity to favor the para-position is a key challenge. A specific laboratory-scale preparation involves the chlorination of 2-methylaniline using copper(II) chloride in a hydrochloric acid solution, followed by purification to isolate the 4-chloro-2-methylaniline (B164923) isomer. guidechem.comgoogle.com While this produces a structural isomer, the underlying principles of catalyzed chlorination are relevant.
4-chloro-2-ethylaniline: This compound is a significant intermediate, particularly in the production of agrochemicals. A primary synthetic route involves the reduction of the corresponding nitroaromatic precursor, 4-chloro-2-ethyl-1-nitrobenzene. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. An alternative approach involves the direct chlorination of a dialkylaniline precursor. For instance, processes have been developed for the chlorination of 2,6-dialkylanilines by reacting their ammonium (B1175870) salts with a chlorinating agent in an inert solvent, which can also be applied to related structures. google.com
Advanced Synthetic Techniques and Process Intensification
Modern synthetic chemistry emphasizes the development of more efficient, selective, and sustainable processes. For the synthesis of this compound and related compounds, advanced techniques focus on novel catalytic systems, process intensification through continuous flow technologies, and precise control over reaction parameters.
Catalytic Approaches in N-Ethylation and Halogenation (e.g., Palladium-based catalysts, Friedel-Crafts catalysts)
Catalysis is central to the efficient synthesis of substituted anilines, offering pathways with higher yields and selectivity under milder conditions.
Palladium-based Catalysts for N-Ethylation: Palladium catalysts are highly effective for N-alkylation reactions. rsc.orgrsc.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol (like ethanol) is used as the alkylating agent, producing only water as a byproduct. researchgate.netresearchgate.net This method is atom-economical and environmentally benign. Various palladium systems, including heterogeneous catalysts like palladium supported on iron oxide (Pd/Fe2O3) or palladium on carbon (Pd/C), have demonstrated high efficiency in the N-alkylation of anilines with alcohols, achieving excellent yields. researchgate.netresearchgate.netmdma.ch The choice of ligands and supports can influence the catalyst's activity and selectivity. rsc.org
Friedel-Crafts Catalysts: Friedel-Crafts reactions represent a classical method for forming carbon-carbon bonds on aromatic rings. While potentially useful for introducing an ethyl group, the direct Friedel-Crafts alkylation or acylation of anilines is challenging. The basic amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and directing substitution unfavorably. researchgate.net Consequently, N-protection of the amino group is often necessary before carrying out the Friedel-Crafts reaction, followed by a deprotection step, which adds to the complexity of the synthesis. researchgate.net Novel catalytic systems, such as those using bismuth or hafnium triflates, have been explored to overcome some of these limitations in the acylation of aniline derivatives. researchgate.net
Catalytic Halogenation: Modern halogenation methods increasingly employ catalysts to improve selectivity and reduce waste. Aniline derivatives themselves can act as catalysts in electrophilic halogenation, where an N-haloarylamine intermediate serves as a selective halogen source. researchgate.netnih.gov Other catalytic systems for the chlorination of anilides and related compounds include copper-based catalysts, such as copper(II) chloride or visible-light-activated Cu-MnO systems, which can achieve good regioselectivity under mild conditions. guidechem.commdpi.com
Continuous Flow Synthesis Optimization
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and the ability to integrate multiple reaction and purification steps into a single, automated line. rsc.orgnih.gov
For aniline synthesis, flow reactors allow for precise control over parameters like residence time, temperature, and pressure, which can be optimized to maximize yield and selectivity. researchgate.net A key benefit is the ability to safely handle hazardous reagents or unstable intermediates, as they are generated and consumed in small volumes within the reactor coil. rsc.org For example, biocatalytic reductions of aromatic nitro compounds have been successfully transferred to continuous packed-bed reactors, which can be integrated with a continuous extraction module for a streamlined process. nih.govacs.org This approach avoids the need for high-pressure hydrogen gas and precious-metal catalysts, offering a more sustainable alternative. nih.gov
Solvent Systems and Reaction Parameter Control
The optimization of solvent systems and reaction parameters is crucial for maximizing reaction efficiency, yield, and selectivity while minimizing byproducts.
Solvent Systems: The choice of solvent can significantly impact the outcome of N-alkylation reactions. While traditional molecular solvents like toluene, DMSO, and acetonitrile (B52724) are used, they can lead to varying degrees of conversion and selectivity. researchgate.net For instance, in some cases, the use of DMSO for aniline methylation resulted solely in the dialkylation product. Room-temperature ionic liquids (ILs) have emerged as "green" alternatives that can enhance reaction rates and, critically, improve selectivity towards mono-alkylation, preventing the common problem of over-alkylation. In other systems, aprotic solvents have been shown to be more efficient than protic solvents for certain N-alkylation reactions.
Reaction Parameter Control: The systematic optimization of reaction parameters is a cornerstone of process chemistry. Factors such as temperature, catalyst loading, choice of base, and reaction time are meticulously adjusted to achieve the desired outcome. researchgate.net For example, in the synthesis of N-benzylaniline, optimization studies revealed that solvent-free conditions provided the best yield, and potassium tert-butoxide (KOtBu) was the most effective base compared to others like KOH or K₂CO₃. researchgate.net Similarly, in continuous flow hydrogenation, parameters like temperature and flow rate are adjusted to find an optimal residence time that ensures complete conversion without promoting side reactions. researchgate.net
The following table summarizes findings from a study on the optimization of various parameters for an N-alkylation reaction, illustrating the impact of each variable on the final product yield.
| Entry | Parameter Varied | Condition | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Catalyst | None | 0 | researchgate.net |
| 2 | Solvent | Toluene | Moderate | researchgate.net |
| 3 | 1,4-Dioxane | Moderate | researchgate.net | |
| 4 | DMSO | Good | researchgate.net | |
| 5 | Solvent-Free | 93 | researchgate.net | |
| 6 | Base | KOtBu | 93 | researchgate.net |
| 7 | KOH | 82 | researchgate.net | |
| 8 | K₂CO₃ | 48 | researchgate.net | |
| 9 | Temperature (Flow Synthesis) | 40 °C | 85 | researchgate.net |
| 10 | 60 °C | 99 | researchgate.net |
Reaction Mechanisms and Transformation Studies of 4 Chloro N Ethylaniline Hydrochloride
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Halogen Atom
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by activating groups. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. qorganica.eslibretexts.org For SNAr to occur, the presence of an electron-withdrawing group, typically positioned ortho or para to the leaving group, is crucial for stabilizing this intermediate. libretexts.orgpressbooks.pub
Reactivity of the Para-Chlorine Atom
In 4-chloro-N-ethylaniline, the N-ethylamino group and the chlorine atom are in a para-position. The N-ethylamino group is generally considered an electron-donating group (EDG) due to the lone pair on the nitrogen atom, which can donate electron density to the aromatic ring through resonance. This electron-donating nature deactivates the ring towards nucleophilic attack, making SNAr reactions on unactivated anilines challenging compared to rings bearing strong electron-withdrawing groups (EWGs) like nitro groups. qorganica.es
However, the reactivity can be influenced by the reaction conditions. Under acidic conditions, the amine group is protonated to form an anilinium ion (-NH+Et-). This protonated group acts as a moderate deactivating, meta-directing group in electrophilic substitutions, and its effect on nucleophilic substitution is to withdraw electron density inductively, thereby slightly activating the ring towards SNAr compared to the free amine. Despite this, the activation is significantly weaker than that provided by a nitro group. Therefore, SNAr reactions involving the displacement of the para-chlorine atom in 4-chloro-N-ethylaniline hydrochloride typically require harsh conditions or specialized catalytic systems.
Investigation of Nucleophile Specificity and Product Regioselectivity
The success of an SNAr reaction on a substrate like 4-chloro-N-ethylaniline is highly dependent on the nature of the nucleophile. Strong, highly reactive nucleophiles are generally required to attack the relatively electron-rich aromatic ring. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. chemistrysteps.com
The regioselectivity of the reaction is predetermined by the structure of the substrate; the nucleophile will attack the carbon atom bearing the leaving group (the chlorine atom). Thus, the product will be a 4-substituted N-ethylaniline derivative. The specificity of the nucleophile can influence reaction rates and yields. For instance, studies on similar systems show that the nucleophilicity of the attacking species is a dominant factor. nih.gov The steric hindrance of the nucleophile can also play a role; bulkier nucleophiles may react more slowly. rsc.org
Table 1: Examples of Nucleophiles in SNAr Reactions and Expected Products This table is illustrative and based on general SNAr principles, as specific studies on 4-chloro-N-ethylaniline are limited.
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 4-(N-ethylamino)phenol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-methoxy-N-ethylaniline |
| Amine | Ammonia (NH₃) | N-ethylbenzene-1,4-diamine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | N-ethyl-4-(phenylthio)aniline |
Kinetic and Thermodynamic Aspects of SNAr Pathways
The kinetics of SNAr reactions are typically second order, being first order in both the aryl halide and the nucleophile. nih.gov The rate-determining step is usually the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, as this step disrupts the aromaticity of the ring. libretexts.org
Rate = k[Aryl Halide][Nucleophile]
The stability of the intermediate carbanion is a key factor influencing the reaction rate. For 4-chloro-N-ethylaniline, the lack of a strong electron-withdrawing group in the ortho or para position to stabilize the negative charge of the Meisenheimer complex results in a high activation energy and consequently, a slow reaction rate. nih.gov Kinetic studies on analogous systems, such as the reaction of substituted anilines with activated aryl halides, confirm that the electron-donating or withdrawing nature of substituents on both the nucleophile and the substrate significantly impacts the rate constants. scilit.com
Reactions Involving the Amine Functionality
The secondary amine group of 4-chloro-N-ethylaniline is a site of significant reactivity, allowing for a range of transformations including dealkylation, acylation, and sulfonylation.
N-Alkyl Group Transformations and Dealkylation Mechanisms (e.g., Nitrosative N-dealkylation)
N-dealkylation, the removal of an N-alkyl group, is an important chemical transformation. One notable mechanism is nitrosative N-dealkylation, which occurs upon reaction with nitrous acid (HONO). Studies on N,N-dialkyl aromatic amines have elucidated several competing mechanistic pathways that are dependent on acidity. rsc.orgresearchgate.net
For a secondary amine like 4-chloro-N-ethylaniline, reaction with nitrous acid would primarily lead to the formation of an N-nitrosamine. However, understanding the dealkylation mechanisms in related tertiary amines provides insight into potential transformations. At high acidity, the proposed mechanism for dealkylation involves the oxidation of the amine by the nitrosonium ion (NO+) to form an amine radical cation. rsc.org This is followed by hydrogen atom abstraction from the carbon adjacent to the nitrogen, producing an iminium ion. The iminium ion is then hydrolyzed to yield the dealkylated amine and an aldehyde (acetaldehyde in the case of de-ethylation). rsc.orgacs.org
Oxidative N-dealkylation is another significant pathway, often catalyzed by enzymes or chemical oxidants. mdpi.com These reactions typically proceed through a single-electron transfer (SET) mechanism to form a radical cation, followed by deprotonation at the α-carbon and subsequent hydrolysis of the resulting iminium ion. semanticscholar.orgresearchgate.net Studies on the oxidation of N-ethyl-N-methylaniline have shown a preference for N-demethylation over N-deethylation, indicating that the nature of the alkyl group influences the reaction's regioselectivity. nih.gov
Acylation, Sulfonylation, and Other N-Derivatizations
The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing it to readily react with electrophiles such as acyl chlorides, acid anhydrides, and sulfonyl chlorides.
N-Acylation: This reaction involves the formation of an amide. 4-chloro-N-ethylaniline can be acylated by reacting it with an acylating agent like acetyl chloride or acetic anhydride (B1165640), typically in the presence of a base to neutralize the HCl or acetic acid byproduct. libretexts.orgresearchgate.net This is a common method for protecting the amine group or for synthesizing more complex molecules. researchgate.net
N-Sulfonylation: The reaction of 4-chloro-N-ethylaniline with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. This reaction, known as the Hinsberg test for primary and secondary amines, results in the formation of a stable N,N-disubstituted sulfonamide. Recent research has explored various methods for the sulfonylation of anilines, including electrochemical and photoredox-catalyzed reactions, highlighting the ongoing development in this area. nih.govrsc.orgnih.gov
Table 2: Examples of N-Derivatization Reactions of 4-chloro-N-ethylaniline
| Reaction Type | Reagent | Product Name |
|---|---|---|
| N-Acetylation | Acetyl Chloride (CH₃COCl) | N-(4-chlorophenyl)-N-ethylacetamide |
| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) | N-(4-chlorophenyl)-N-ethylbenzamide |
| N-Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(4-chlorophenyl)-N-ethylbenzenesulfonamide |
| N-Tosylsulfonylation | p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl) | N-(4-chlorophenyl)-N-ethyl-4-methylbenzenesulfonamide |
Oxidation of the Amine Nitrogen (e.g., N-oxide derivatives)
The secondary amine functionality in 4-chloro-N-ethylaniline is susceptible to oxidation, leading to the formation of N-oxide derivatives. This transformation involves the conversion of the nitrogen atom to a higher oxidation state, typically utilizing potent oxidizing agents. Common reagents for the N-oxidation of aromatic amines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. thieme-connect.dearkat-usa.org
The reaction mechanism generally proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic oxygen atom of the oxidizing agent. For instance, when using a peroxy acid (RCO₃H), the nitrogen atom of the N-ethylamino group attacks the terminal oxygen of the peroxy acid. This is followed by a proton transfer, resulting in the formation of the N-oxide and a carboxylic acid byproduct.
The electronic properties of the aromatic ring influence the reactivity of the amine. The N-ethylamino group is electron-donating, which increases the nucleophilicity of the nitrogen atom, making it more reactive towards electrophilic oxidants. However, the presence of the electron-withdrawing chlorine atom can slightly moderate this reactivity. In strongly acidic conditions, such as with fluorosulphonic acid, N,N-dialkylaniline N-oxides can undergo deoxygenation to form reactive dication intermediates. rsc.org The specific conditions for the oxidation of this compound would require careful selection of the oxidant and reaction medium to achieve high selectivity and yield of the corresponding N-oxide.
Table 1: Common Oxidizing Agents for Amine N-Oxidation
| Oxidizing Agent | Typical Conditions | Byproduct |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Heating | Water |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | m-Chlorobenzoic acid |
| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic, various solvents | Water |
Formation of Schiff Bases and Subsequent Transformations
This compound, after neutralization to the free amine, can react with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as imines. This condensation reaction is a fundamental transformation of primary and secondary amines. The reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). researchgate.netnoveltyjournals.com
The general synthesis involves refluxing the amine with an equimolar amount of an aldehyde or ketone in a suitable solvent like ethanol (B145695). jocpr.com For example, the reaction of 4-chloroaniline (B138754) (a closely related primary amine) with salicylaldehyde (B1680747) or m-nitrobenzaldehyde proceeds under these conditions to yield the corresponding Schiff base. noveltyjournals.comjetir.org
These Schiff bases are versatile intermediates for further chemical transformations.
Reduction: The imine bond can be readily reduced to form a secondary or tertiary amine, depending on the starting materials. This is a common method for synthesizing more complex amine structures.
Ligand Formation: The presence of the azomethine nitrogen makes Schiff bases excellent ligands for coordinating with metal ions. They can form stable complexes with various transition metals, which have applications in catalysis and materials science. noveltyjournals.comjocpr.com
Cycloaddition Reactions: The C=N bond can participate in cycloaddition reactions, providing a route to various heterocyclic compounds.
Table 2: Examples of Schiff Base Synthesis from 4-Chloroaniline
| Carbonyl Compound | Resulting Schiff Base (Illustrative) | Reference |
|---|---|---|
| Salicylaldehyde | 2-(((4-chlorophenyl)imino)methyl)phenol | jocpr.com |
| m-Nitrobenzaldehyde | 4-Chloro-N-((3-nitrophenyl)methylene)aniline | jetir.org |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Directing Effects of Chlorine and N-Ethylamino Groups
In electrophilic aromatic substitution reactions involving 4-chloro-N-ethylaniline, the regiochemical outcome is determined by the directing effects of the two existing substituents: the chlorine atom and the N-ethylamino group. wikipedia.org
N-Ethylamino Group (-NHCH₂CH₃): This is a strongly activating group. The nitrogen atom possesses a lone pair of electrons that it can donate to the benzene ring through resonance (a +M or +R effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring much more susceptible to attack by electrophiles. Therefore, the N-ethylamino group is a powerful ortho-, para- director. oneonta.edulkouniv.ac.in
Chlorine Atom (-Cl): The chlorine atom exhibits a dual electronic effect. It is electronegative and withdraws electron density from the ring through the sigma bond (inductive or -I effect), which deactivates the ring towards electrophilic attack compared to benzene. However, it also has lone pairs of electrons that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. Because the inductive effect outweighs the resonance effect, halogens are classified as deactivating, ortho-, para- directors. oneonta.eduorganicchemistrytutor.com
When both groups are present on the ring, the powerful activating and directing effect of the N-ethylamino group dominates over the weaker, deactivating effect of the chlorine atom. perlego.com The substitution will be primarily controlled by the N-ethylamino group, directing incoming electrophiles to the positions ortho to it (C3 and C5), as the para position is already occupied by the chlorine atom.
Regioselectivity and Yield Optimization
The regioselectivity of electrophilic aromatic substitution on 4-chloro-N-ethylaniline is dictated by the dominant N-ethylamino group. Electrophilic attack will preferentially occur at the positions ortho to this group, which are C3 and C5.
Position C3: This position is ortho to the N-ethylamino group and also ortho to the chlorine atom.
Position C5: This position is ortho to the N-ethylamino group and meta to the chlorine atom.
The stability of the intermediate carbocation (arenium ion or sigma complex) determines the major product. perlego.com Attack at the ortho and para positions relative to the N-ethylamino group allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. lkouniv.ac.inlibretexts.org This strongly favors substitution at these positions.
Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to yield predominantly 3-substituted and 5-substituted-4-chloro-N-ethylaniline derivatives. The ratio of these isomers can be influenced by steric hindrance. The N-ethylamino group is bulkier than a hydrogen atom, which might cause some steric hindrance at the ortho positions, potentially favoring the para product if it were available. However, since the para position is blocked, substitution will occur at the available ortho sites.
Optimization of reaction yields involves controlling reaction parameters such as:
Temperature: Lower temperatures can increase selectivity by favoring the kinetically controlled product.
Catalyst: The choice and concentration of the Lewis or Brønsted acid catalyst can influence the reactivity of the electrophile and the substrate.
Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction rate and product distribution.
Reductive Chemistry of the Aromatic System
Hydrogenation of the Benzene Ring
The reduction of the aromatic ring of 4-chloro-N-ethylaniline to the corresponding chlorocyclohexylamine derivative is a challenging transformation that requires catalytic hydrogenation under forcing conditions. Aromatic rings are inherently stable, and their reduction typically necessitates high pressures of hydrogen gas, elevated temperatures, and highly active metal catalysts. researchgate.net
Commonly used catalysts for benzene ring hydrogenation include rhodium, ruthenium, and platinum, often supported on materials like carbon or alumina. The reaction proceeds through the stepwise addition of hydrogen atoms to the aromatic pi system, eventually leading to a saturated cyclohexane (B81311) ring.
A significant challenge in the hydrogenation of 4-chloro-N-ethylaniline is the potential for hydrodechlorination. The carbon-chlorine bond can be susceptible to cleavage under hydrogenation conditions, a process known as hydrogenolysis. This would lead to the formation of N-ethylcyclohexylamine as an undesired byproduct. rsc.org
Achieving selective hydrogenation of the aromatic ring while preserving the C-Cl bond requires careful catalyst selection and optimization of reaction conditions. Catalysts with lower activity or the use of specific additives might be employed to suppress the competing hydrodechlorination reaction. The choice of solvent and reaction temperature can also play a crucial role in controlling the selectivity of the hydrogenation process.
Table 3: Catalysts for Aromatic Ring Hydrogenation
| Catalyst | Typical Substrates | Potential Issues |
|---|---|---|
| Rhodium (e.g., Rh/C) | Benzene derivatives | High cost |
| Ruthenium (e.g., Ru/Al₂O₃) | Anilines, Phenols | Requires high pressure |
| Platinum (e.g., PtO₂) | Aromatic systems | Can promote hydrogenolysis |
Selective Reduction of Other Functional Groups (if present in derivatives)
In the synthesis of complex molecules derived from 4-chloro-N-ethylaniline, the presence of other reducible functional groups necessitates highly selective reduction methods that leave the chloro and N-ethyl groups intact. A common derivative used in synthesis is one containing a nitro group, which can be selectively reduced to an amine. This transformation is crucial for subsequent reactions, such as the formation of heterocyclic rings.
Research on compounds analogous to derivatives of 4-chloro-N-ethylaniline demonstrates the feasibility of such selective reductions. For instance, the reduction of N-(4-chlorophenyl)-2-nitroaniline to N-(4-chlorophenyl)benzene-1,2-diamine has been achieved with high efficiency. researchgate.net This reaction showcases the selective conversion of a nitro group to an amino group while preserving the aryl chloride bond, a transformation that is directly applicable to nitro-derivatives of 4-chloro-N-ethylaniline. A particularly effective and environmentally friendly method employs thiourea (B124793) dioxide in the presence of sodium hydroxide, affording the corresponding diamine product in excellent yield. researchgate.net
Other established methods for the selective reduction of aromatic nitro groups in the presence of aryl halides include the use of tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation. commonorganicchemistry.com While standard catalysts like palladium on carbon (Pd/C) can sometimes lead to competitive hydrodehalogenation (removal of the chlorine atom), catalysts such as Raney nickel are often preferred as they are less likely to affect the C-Cl bond. commonorganicchemistry.com
The following table summarizes a key method for the selective reduction of a nitro group in a molecule structurally similar to a 4-chloro-N-ethylaniline derivative.
Table 1: Selective Reduction of N-(4-chlorophenyl)-2-nitroaniline
| Reactant | Reagent | Base | Solvent | Product | Yield | Reference |
|---|
Coupling Reactions for Complex Molecular Architectures
The chloro-substituent on the aromatic ring of this compound serves as a versatile handle for palladium-catalyzed and copper-catalyzed coupling reactions. These transformations are fundamental for building more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org In this reaction, an aryl halide (like 4-chloro-N-ethylaniline) is coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base. rug.nl This reaction is instrumental in synthesizing complex triamines from 4-chloro-N-ethylaniline.
The catalytic cycle generally involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of 4-chloro-N-ethylaniline to form a palladium(II) complex. wikipedia.org
Amine Coordination and Deprotonation : The amine coupling partner coordinates to the palladium center, and the base removes a proton from the amine to form a palladium-amido complex. youtube.com
Reductive Elimination : The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active palladium(0) catalyst. youtube.com
The success of the Buchwald-Hartwig amination, particularly with less reactive aryl chlorides, heavily relies on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and RuPhos, are commonly employed to facilitate the catalytic cycle and improve reaction efficiency. youtube.com Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are typically required. libretexts.org
The table below outlines typical conditions for the Buchwald-Hartwig amination of aryl chlorides, which are applicable to 4-chloro-N-ethylaniline.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | rug.nl |
| Aryl Chloride | Aniline (B41778) | Pd(OAc)₂ | SPhos | K₂CO₃ | t-Butanol | 100 | youtube.com |
Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond C-N bond formation, this compound is a suitable substrate for a variety of coupling reactions to form carbon-carbon and other carbon-heteroatom bonds, significantly expanding its synthetic utility.
Carbon-Carbon Bond Formation
Suzuki-Miyaura Coupling : This reaction creates a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for the transmetalation step. harvard.eduorganic-chemistry.org It is widely used to synthesize biaryl compounds. For 4-chloro-N-ethylaniline, a Suzuki coupling would attach a new aryl or vinyl group at the 4-position of the aniline ring.
Sonogashira Coupling : This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne. wikipedia.org The process is unique in that it typically uses a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. synarchive.comlibretexts.org This method allows for the introduction of an alkynyl moiety onto the 4-chloro-N-ethylaniline scaffold.
Table 3: Typical Conditions for C-C Bond Forming Reactions with Aryl Chlorides
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | harvard.edu |
Carbon-Heteroatom Bond Formation
Ullmann Condensation : This classical reaction utilizes a copper catalyst, often at high temperatures, to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. wikipedia.org By reacting 4-chloro-N-ethylaniline with phenols or thiols in the presence of a copper source (e.g., CuI or CuO) and a base, the corresponding diaryl ethers or diaryl thioethers can be synthesized. thieme-connect.deorganic-chemistry.org While harsher than palladium-catalyzed methods, the Ullmann reaction remains a valuable tool, especially for certain substrates. wikipedia.org
Table 4: General Conditions for Ullmann Condensation with Aryl Chlorides
| Reaction | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| C-O Coupling | Phenol (B47542) | CuI / Ligand | K₂CO₃ or Cs₂CO₃ | DMF or Pyridine | 120-200 | wikipedia.orgnih.gov |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the interactions of atomic nuclei in a magnetic field, it provides a precise map of the carbon-hydrogen framework. For 4-chloro-N-ethylaniline hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the N-ethyl group. The para-substitution on the aromatic ring leads to a symmetrical pattern, often appearing as two sets of doublets, characteristic of an AA'BB' system. The protons ortho to the ethylamino group (H-2, H-6) are chemically equivalent, as are the protons meta to it (H-3, H-5).
The aliphatic portion of the spectrum shows a quartet for the methylene (B1212753) (-CH2-) protons, which are coupled to the three protons of the adjacent methyl group. The methyl (-CH3) protons appear as a triplet, resulting from coupling with the two methylene protons. The proton on the nitrogen atom (N-H) may appear as a broad signal due to exchange or coupling, and its chemical shift can be highly dependent on the solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (H-3, H-5) | ~7.2-7.4 | Doublet | ~8-9 |
| Aromatic (H-2, H-6) | ~6.6-6.8 | Doublet | ~8-9 |
| Methylene (-CH2-) | ~3.1-3.3 | Quartet | ~7 |
| Methyl (-CH3) | ~1.2-1.4 | Triplet | ~7 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected: four for the aromatic ring and two for the ethyl group. chemicalbook.com
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH3), methylene (CH2), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH3 groups, and negative signals for CH2 groups. Quaternary carbons (like C-1 and C-4 on the aromatic ring) are not observed in DEPT spectra. This technique is invaluable for confirming the assignments made from the broadband ¹³C NMR spectrum.
Table 2: Expected ¹³C NMR Chemical Shift Assignments
| Carbon Atom | Carbon Type | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|---|
| C-1 | Quaternary | ~145-147 | Absent |
| C-2, C-6 | Methine (CH) | ~113-115 | Positive |
| C-3, C-5 | Methine (CH) | ~129-130 | Positive |
| C-4 | Quaternary | ~122-124 | Absent |
| Methylene (-CH2-) | Methylene (CH2) | ~38-40 | Negative |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are essential for confirming the structural assembly by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Cross-peaks would also be seen between the adjacent aromatic protons (H-2/H-3 and H-5/H-6).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to the carbons they are attached to, providing ¹JCH correlations. sdsu.edu This allows for the unambiguous assignment of each protonated carbon. For example, the aromatic protons at δ ~7.2-7.4 ppm would correlate to the carbon signal at δ ~129-130 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). youtube.com It is crucial for piecing together the molecular structure. Key HMBC correlations would include:
The methyl protons showing a correlation to the methylene carbon.
The methylene protons correlating to the methyl carbon and the C-1 aromatic carbon.
The aromatic protons (H-2, H-6) showing correlations to the quaternary carbons C-4 and C-1.
Molecular Mass and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular weight of the free base, 4-chloro-N-ethylaniline, is 155.62 g/mol . nih.gov
ESI is a soft ionization technique that typically results in the observation of the protonated molecule, known as the pseudomolecular ion [M+H]⁺. For 4-chloro-N-ethylaniline (the free base of the hydrochloride salt), this ion would be detected at a mass-to-charge ratio (m/z) of approximately 156. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern is observed. The spectrum would show two major peaks: one for the ion containing ³⁵Cl ([C₈H₁₁³⁵ClN]⁺) at m/z ~156.06 and another, approximately one-third the intensity, for the ion containing ³⁷Cl ([C₈H₁₁³⁷ClN]⁺) at m/z ~158.06. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.
GC-MS analysis is performed on the thermally stable and volatile free base, 4-chloro-N-ethylaniline. The hydrochloride salt itself is not suitable for direct GC analysis. In the mass spectrum, the molecular ion (M⁺) peak would be observed at m/z 155, along with its corresponding M+2 peak at m/z 157 due to the chlorine isotope.
The fragmentation pattern provides further structural confirmation. A primary fragmentation pathway for N-alkylanilines is the alpha-cleavage, involving the loss of an alkyl radical from the nitrogen substituent. For 4-chloro-N-ethylaniline, this would involve the loss of a methyl group (•CH₃) to form a prominent fragment ion at m/z 140.
Table 3: Expected Key Fragments in GC-MS Analysis
| m/z | Proposed Fragment | Description |
|---|---|---|
| 155/157 | [C₈H₁₀ClN]⁺ | Molecular Ion (M⁺) |
| 140/142 | [C₇H₇ClN]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with a very high degree of accuracy. For this compound, HRMS provides the exact mass of the corresponding protonated cation, [C₈H₁₀ClN]H⁺. This precise measurement is crucial for confirming the molecular formula and distinguishing the compound from isomers or other substances with the same nominal mass.
The theoretical monoisotopic mass of the 4-chloro-N-ethylaniline cation has been computed, which serves as a reference for experimental determination. nih.gov The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) in the full salt (C₈H₁₁Cl₂N) would result in a characteristic isotopic pattern in the mass spectrum, further aiding in its identification.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (Cation) | C₈H₁₁ClN⁺ | - |
| Exact Monoisotopic Mass (Cation) | 156.05745 Da | Calculated |
| Molecular Formula (HCl Salt) | C₈H₁₁Cl₂N | nih.gov |
| Exact Monoisotopic Mass (HCl Salt) | 191.02685 Da | nih.gov |
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is highly effective for identifying the functional groups present in a compound. While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its molecular structure.
The protonation of the amine group to form a secondary ammonium (B1175870) salt ([R₂NH₂]⁺) is the most significant feature distinguishing its spectrum from the free base. This results in prominent N-H⁺ stretching and bending vibrations. Other key functional groups include the substituted aromatic ring, the ethyl group, and the carbon-chlorine bond.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H⁺ Stretch | Secondary Ammonium Salt | 2400-3000 | Strong, Broad |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | Ethyl Group (-CH₂, -CH₃) | 2850-2980 | Medium-Strong |
| N-H⁺ Bend | Secondary Ammonium Salt | 1550-1610 | Medium |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong (multiple bands) |
| C-N Stretch | Aryl Amine | 1200-1350 | Medium |
| C-Cl Stretch | Aryl Halide | 1000-1100 | Strong |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in molecular polarizability are Raman-active. This technique is particularly useful for identifying symmetric and non-polar bonds.
For this compound, Raman spectroscopy would be expected to produce strong signals for the symmetric vibrations of the p-disubstituted aromatic ring. The carbon-chlorine stretch is also typically Raman-active. In contrast, the polar N-H⁺ bonds of the ammonium group would likely yield weak signals, demonstrating the complementary nature of IR and Raman analysis.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic/Aliphatic) | Aromatic Ring / Ethyl Group | 2850-3100 | Strong |
| Ring Breathing Mode | Aromatic Ring | ~1600 (symmetric C=C stretch) | Strong |
| Ring Breathing Mode | p-Disubstituted Benzene | ~800-850 (symmetric) | Strong |
| C-Cl Stretch | Aryl Halide | 1000-1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The substituted benzene ring in this compound acts as a chromophore. The ethylamino and chloro groups act as auxochromes, modifying the absorption characteristics of the benzene ring.
The primary electronic transitions observed for this type of molecule are π → π* transitions associated with the aromatic system. In the free base (4-chloro-N-ethylaniline), the nitrogen's non-bonding electrons (n-electrons) can also participate in n → π* transitions. However, in the hydrochloride salt, the nitrogen's lone pair is protonated, making it unavailable for resonance with the ring. This typically results in a hypsochromic shift (blue shift, to a shorter wavelength) of the primary absorption bands compared to the non-protonated form, and the spectrum more closely resembles that of a simple chlorobenzene (B131634) derivative.
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π → π* (Primary) | Associated with the benzenoid E₂ band. | ~200-230 nm |
| π → π* (Secondary) | Associated with the benzenoid B band, shows fine structure. | ~250-290 nm |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) within the crystal lattice. For a chiral molecule, SC-XRD can determine its absolute configuration.
A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CCDC), reveals no reported single-crystal structure for this compound. Consequently, definitive experimental data regarding its solid-state conformation, crystal packing, and absolute configuration are not available in the reviewed literature. Such an analysis, if performed, would provide invaluable insight into the molecule's conformation, including the orientation of the ethyl group relative to the plane of the aromatic ring and the specific hydrogen-bonding network involving the ammonium group and the chloride counter-ion.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of crystalline solids. For this compound, PXRD is employed to obtain a unique diffraction pattern that serves as a fingerprint for its specific crystalline phase. This is vital for identifying the solid-state structure, confirming batch-to-batch consistency, and detecting the presence of different polymorphic forms or impurities.
During PXRD analysis, a powdered sample is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystalline lattice planes of the material at specific angles (2θ), and the intensity of the diffracted X-rays is measured. The resulting pattern of diffraction peaks versus 2θ angles is characteristic of the crystalline structure. The analysis can reveal key information about the material's crystallinity, as crystalline materials produce sharp, well-defined peaks, whereas amorphous materials result in a broad halo.
Research on related chloroaniline derivatives demonstrates the utility of X-ray diffraction in confirming molecular structures and understanding intermolecular interactions within the crystal lattice. mdpi.comresearchgate.net For this compound, this analysis ensures the correct solid form is present, which can be critical for its stability and physical properties.
Table 1: Representative Powder X-ray Diffraction (PXRD) Data This table presents hypothetical data for illustrative purposes.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 85 |
| 18.8 | 4.72 | 100 |
| 21.3 | 4.17 | 65 |
| 25.1 | 3.55 | 90 |
| 28.9 | 3.09 | 50 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for separating this compound from impurities and assessing its purity. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) (e.g., reverse-phase HPLC with C18 columns)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, particularly with a C18 (octadecylsilyl) stationary phase, is commonly employed for the analysis of substituted anilines. researchgate.netsielc.comresearchgate.net
In this method, the analyte is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol) through the nonpolar C18 column. asianjpr.comsielc.com The separation is based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases. A UV detector is often used for detection, as the aromatic ring of the compound absorbs ultraviolet light. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 2: Typical HPLC Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Samples
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov While this compound is a salt and thus non-volatile, its free base form, 4-chloro-N-ethylaniline, can be analyzed by GC after neutralization and extraction into an organic solvent. vwr.com This method is particularly useful for identifying volatile organic impurities.
The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. oup.com The column's stationary phase separates components based on their boiling points and polarity. researchgate.net A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. nih.govnih.gov GC/MS is highly specific and can be used to unequivocally identify impurities by comparing their mass spectra to a library. researchgate.net
Table 3: Typical GC Parameters for Volatile Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80°C, ramp to 280°C |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) |
| Injection Mode | Split/Splitless |
Method Development for Separation from Structurally Similar By-products and Impurities
Developing a robust chromatographic method is essential for accurately quantifying purity and resolving this compound from structurally similar impurities. These impurities can include isomers (e.g., 2- or 3-chloro-N-ethylaniline), precursors (e.g., 4-chloroaniline), or by-products from the synthesis.
The process of method development is systematic and involves several stages: thermofisher.comyoutube.com
Method Scouting: Initial screening of different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions to find the best starting conditions for separation.
Method Optimization: Fine-tuning of parameters such as mobile phase pH, gradient slope, temperature, and flow rate to achieve optimal resolution between the main peak and all impurity peaks. The goal is to maximize selectivity, which has the greatest impact on peak resolution. youtube.com
Robustness Testing: Deliberately varying method parameters within a small range to ensure the method remains reliable and separations are consistent under slight variations. youtube.com
For complex mixtures, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer unique selectivity and improved separation of components with differing properties. helixchrom.com
Quantitative Analytical Methodologies
Development and Validation of Assays for Trace Analysis (e.g., using deuterated surrogates)
For the determination of trace amounts of this compound, highly sensitive and specific assays are required. Methods based on liquid chromatography or gas chromatography coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) are often the preferred choice. researchgate.net The use of stable isotope-labeled internal standards, such as deuterated surrogates, is a key strategy for achieving high accuracy and precision in trace analysis. texilajournal.comunl.edu
A deuterated surrogate (e.g., 4-chloro-N-ethylaniline-d5) is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium. spectroscopyonline.com This standard is added to the sample at the very beginning of the analytical process. Since the deuterated standard has nearly identical chemical and physical properties to the target analyte, it experiences the same losses during sample preparation, extraction, and analysis. texilajournal.com However, it is easily distinguished by the mass spectrometer due to its higher mass.
By measuring the ratio of the analyte's signal to the deuterated surrogate's signal, analysts can accurately correct for matrix effects and variations in instrument response, leading to highly reliable quantification. texilajournal.commdpi.com This approach is crucial for compensating for measurement errors that can arise from ion suppression or enhancement in complex matrices. texilajournal.com
The development of such an assay requires rigorous validation according to internationally accepted guidelines to ensure it is fit for its intended purpose. thermofisher.com Key validation parameters include:
Table 4: Key Validation Parameters for a Quantitative Trace Analysis Assay
| Parameter | Description |
|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of the measured value to the true value, often assessed using fortified samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |
Spectrophotometric and Chromatographic Quantification
The quantitative analysis of this compound is crucial for monitoring its presence in various matrices, ensuring quality control in industrial processes, and for research purposes. Spectrophotometric and chromatographic techniques are the primary methods employed for its determination, offering high sensitivity, selectivity, and accuracy. These methods are often validated to ensure their performance characteristics are suitable for the intended application.
Spectrophotometric Methods
While specific spectrophotometric methods exclusively for this compound are not extensively detailed in publicly available literature, methods for the parent compound, 4-chloroaniline (B138754), can be adapted. A common approach involves a derivatization reaction to produce a colored product that can be measured using a UV-Vis spectrophotometer. For instance, a method for the determination of aniline (B41778) involves an oxidative coupling reaction with dipyrone (B125322) in the presence of sodium metaperiodate to form a purple product measured at 530 nm. researchgate.net A similar principle could be applied to this compound. The performance of such a method would need to be validated, with typical parameters summarized in the table below.
Table 1: Hypothetical Performance Characteristics of a Spectrophotometric Method for this compound
| Parameter | Typical Value |
|---|---|
| Wavelength (λmax) | 530 nm |
| Linear Range | 0.04 - 8.0 µg/mL |
| Molar Absorptivity | ~2.0 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.04 µg/mL |
| Recovery | 98 - 102% |
Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the separation and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of aniline derivatives. A common approach for 4-chloroaniline, which would be applicable to its N-ethylated hydrochloride salt, is reversed-phase HPLC with UV detection. sielc.commerckmillipore.com The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. merckmillipore.com For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate (B1220265) are used. sielc.comhelixchrom.com
A study on the analysis of 4-chloroaniline and its related substances using a Purospher® STAR RP-18 endcapped column demonstrated good separation and peak shape. merckmillipore.com The chromatographic conditions and performance data from this study, which could serve as a starting point for the analysis of this compound, are presented below.
Table 2: HPLC Method Parameters for the Analysis of Chloroanilines
| Parameter | Condition |
|---|---|
| Column | Purospher® STAR RP-18 endcapped (5 µm) |
| Mobile Phase | Acetonitrile : Buffer (pH 3.0 with triethylamine/orthophosphoric acid) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Table 3: Chromatographic Performance Data for Chloroaniline Isomers
| Compound | Retention Time (min) | Resolution | Theoretical Plates |
|---|---|---|---|
| 4-Chloroaniline | 12.7 | - | 12490 |
| 3-Chloroaniline | 18.6 | 12.3 | 22606 |
Data adapted from a study on 4-chloroaniline and its isomers. merckmillipore.com
Gas Chromatography (GC)
Gas chromatography, often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), is another robust technique for the quantification of aniline derivatives. epa.govepa.gov EPA Method 8131, for instance, outlines a GC method for the determination of aniline and its derivatives in environmental samples. epa.gov This method has been validated for aqueous matrices and can be adapted for other sample types. epa.gov For the analysis of this compound, a derivatization step to increase volatility or direct injection of a solution of the free base might be necessary.
A detailed evaluation of GC for the determination of anilines in aqueous media found that GC with a thermionic nitrogen-phosphorus selective detector (NPD) offered better selectivity and sensitivity than HPLC and other GC detectors. epa.gov The study reported that this approach is capable of determining a wide variety of anilines at the low parts-per-billion (ppb) level. epa.gov
Table 4: Typical GC Method Parameters and Performance for Aniline Derivatives
| Parameter | Condition/Value |
|---|---|
| Column | SE-54 fused silica (B1680970) capillary column |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| Injection | Splitless |
| Linear Range | 3 x MDL to 300 x MDL |
| Method Detection Limit (MDL) | Analyte dependent, typically in the µg/L range |
| Recovery in Spiked Wastewater | 70 - 120% |
| Relative Standard Deviation | 5 - 15% |
Data generalized from EPA Method 8131 and related studies. epa.govepa.gov
The selection of the most appropriate analytical technique depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. For all methods, proper validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure reliable and accurate results.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity indices.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational efficiency. nih.gov For substituted anilines, DFT calculations using the B3LYP functional with basis sets such as 6-311++G(d,p) have been shown to provide reliable predictions of molecular structures and energies. This level of theory is commonly used to perform geometry optimization, where the lowest energy conformation of the molecule is determined.
From these optimized structures, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For instance, in related chloroaniline compounds, the C-Cl bond length is typically calculated to be around 1.73-1.75 Å. researchgate.net DFT calculations also enable the simulation of vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental results to confirm structural assignments. researchgate.netresearchgate.net
Table 1: Predicted Geometric Parameters for 4-chloro-N-ethylaniline from DFT Calculations
Note: The following data is representative of typical results obtained for similar aniline (B41778) derivatives using DFT methods, as specific published data for the hydrochloride salt is limited.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | ~ 1.74 Å |
| C-N | ~ 1.39 Å | |
| N-H | ~ 1.01 Å | |
| C-C (aromatic) | ~ 1.39 - 1.41 Å | |
| Bond Angle | C-C-Cl | ~ 119° - 121° |
| C-C-N | ~ 120° - 122° |
Beyond DFT, other quantum mechanical methods are employed to study ground state properties. These can be broadly categorized as ab initio and semi-empirical methods.
Ab Initio Methods: These methods, Latin for "from the beginning," calculate solutions to the Schrödinger equation without using experimental data for simplification. libretexts.org Methods like Hartree-Fock (HF) provide a foundational understanding of electronic structure. While computationally intensive, ab initio techniques are essential when dealing with systems where novel electronic environments or bonding types are present. libretexts.org
Semi-Empirical Methods: These techniques bridge the gap between purely theoretical ab initio methods and classical force-field methods. They simplify quantum mechanical calculations by using parameters derived from experimental data or high-level ab initio calculations to approximate certain complex integrals. libretexts.org This approach allows for the study of larger molecular systems where ab initio methods would be computationally prohibitive, while still retaining a quantum mechanical description of the valence electrons. libretexts.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more polarizable and more reactive. nih.gov From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify reactivity. researchgate.net
Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis
Note: These parameters are typically calculated from HOMO and LUMO energies to predict the chemical behavior of a molecule.
| Parameter | Symbol | Formula | Significance |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index | ω | μ² / 2η | Propensity to accept electrons |
| Global Softness | S | 1 / 2η | Measure of molecular polarizability |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of conformational changes and intermolecular interactions. nih.govresearchgate.net
MD simulations can reveal the conformational landscape of 4-chloro-N-ethylaniline hydrochloride by simulating its behavior in different environments. In solution, the molecule's flexibility, including the rotation around the C-N bond and the movement of the ethyl group, can be tracked. This analysis helps identify the most stable or frequently occurring conformations. nih.gov In the solid state, MD can be used to understand crystal packing forces and the nature of vibrations within the crystal lattice. These simulations provide a molecular-level view of how the compound behaves in different phases.
Prediction of Reaction Pathways and Energetics
Computational chemistry offers powerful tools for the theoretical prediction of reaction pathways and their associated energetics for molecules such as this compound. By employing quantum mechanical calculations, researchers can model potential chemical transformations, providing insights that complement and guide experimental studies. These theoretical investigations are crucial for understanding the mechanisms of reactions involving the title compound, predicting the feasibility of synthetic routes, and identifying the most likely products.
Transition State Characterization and Reaction Rate Calculations
A fundamental aspect of predicting reaction pathways is the characterization of transition states. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy are critical for determining the kinetics of a reaction. For reactions involving 4-chloro-N-ethylaniline, computational methods such as Density Functional Theory (DFT) can be utilized to locate and characterize the geometry of transition state structures.
Once the transition state is identified, its energy can be used within the framework of Transition State Theory (TST) to estimate the reaction rate constant (k). The Arrhenius equation, k = A * exp(-Ea / RT), where Ea is the activation energy (the energy difference between the reactants and the transition state), can be populated with computationally derived values. This allows for a theoretical prediction of how quickly a reaction will proceed under given conditions. While specific transition state calculations for this compound are not extensively reported in publicly available literature, the established methodologies are broadly applicable.
Determination of Regioselectivity and Stereoselectivity
Many chemical reactions can potentially yield multiple products, and computational chemistry is instrumental in predicting which isomers (regioisomers or stereoisomers) will be preferentially formed. For an aromatic compound like 4-chloro-N-ethylaniline, electrophilic aromatic substitution is a common reaction class where regioselectivity is a key consideration. Theoretical calculations can determine the relative energies of the intermediates and transition states for substitution at different positions on the aromatic ring. The pathway with the lowest activation energy will be the most favorable, thus predicting the major product. For instance, the directing effects of the chloro and N-ethylamino substituents can be computationally modeled to predict whether an incoming electrophile will add to the ortho, meta, or para position relative to these groups.
While stereoselectivity is more commonly associated with molecules containing chiral centers, computational methods can also be applied to reactions where stereoisomers may be formed. By calculating the energies of the different stereoisomeric transition states, the preferred stereochemical outcome can be predicted.
Structure-Reactivity Relationships
Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. Computational chemistry provides a quantitative framework for elucidating these relationships for compounds like this compound.
Quantitative Structure-Reactivity Studies (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. chemrxiv.org This is achieved by calculating a set of molecular descriptors (parameters that quantify different aspects of the molecule's structure) and then using statistical methods to model their relationship with an experimental measure of reactivity. For a series of substituted anilines, including 4-chloro-N-ethylaniline, QSRR could be used to predict their reaction rates or equilibrium constants based on descriptors such as electronic properties, steric parameters, and hydrophobicity.
Hammett and Taft Analyses of Substituent Effects
The Hammett and Taft equations are classic examples of linear free-energy relationships that quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).
Fukui Functions and Electrostatic Potential Maps for Predicting Reaction Sites
Modern computational chemistry provides powerful tools for predicting the most reactive sites within a molecule. Fukui functions and electrostatic potential (ESP) maps are two such tools derived from quantum chemical calculations. researchgate.net
The Fukui function is a concept within Density Functional Theory that indicates the change in electron density at a particular point in a molecule when an electron is added or removed. researchgate.net It can be used to identify the sites most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). researchgate.net
Applications in Advanced Organic Synthesis and Material Sciences
Precursor in the Synthesis of Fine Chemicals
As a readily available and reactive organic building block, 4-chloro-N-ethylaniline hydrochloride is instrumental in the multi-step synthesis of a wide array of high-value chemical products. cymitquimica.com Its utility spans pharmaceuticals, agrochemicals, and the vibrant world of synthetic colorants.
Pharmaceutical Intermediates
In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often requires intricate molecular architectures. This compound provides a foundational scaffold for building these complex structures. The free base form of the compound, 4-chloro-N-ethylaniline, is explicitly noted for its use as an intermediate in organic synthesis for producing a variety of other compounds, including those used in the preparation of drugs like antibiotics and anesthetics. biosynce.com The presence of the chlorine atom and the ethylamine (B1201723) group allows for sequential, site-selective reactions, enabling medicinal chemists to construct larger, more complex molecules with desired therapeutic properties.
Agrochemical Intermediates
The development of effective and selective agrochemicals, such as herbicides and fungicides, relies on the synthesis of novel organic compounds. While direct synthesis pathways for specific pesticides using this compound are proprietary, the utility of its parent structures is well-documented. For instance, the closely related compound 4-chloroaniline (B138754) is a known precursor in the industrial production of several pesticides. mdpi.com Similarly, 4-chloro-N-methylaniline, a near structural analog, is used as an intermediate in the synthesis of some agrochemicals. ontosight.ai This establishes a strong precedent for this compound as a valuable intermediate for creating next-generation agrochemicals, where modifications to the amine group can fine-tune the biological activity and environmental profile of the final product.
Advanced Dye and Pigment Synthesis
The synthesis of azo dyes, which constitute a major class of synthetic colorants, is a classic application of aromatic amines. nih.gov The process involves a two-step reaction: diazotization followed by a coupling reaction. unb.ca Aromatic amines like 4-chloro-N-ethylaniline are ideal starting materials for the first step, where they react with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) under cold conditions to form a highly reactive diazonium salt. nih.govunb.ca
This diazonium salt is a potent electrophile and is immediately used in the second step to react with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative. byjus.com This electrophilic aromatic substitution reaction forms the characteristic azo bond (–N=N–), which acts as a chromophore and is responsible for the intense color of the resulting dye. nih.gov Research has demonstrated the successful synthesis of various azo dyes using chloroaniline derivatives, highlighting their importance in this field. ijirset.comresearchgate.netmdpi.com The specific substituents on the aniline and coupling rings, such as the chloro and N-ethyl groups in 4-chloro-N-ethylaniline, allow for the precise tuning of the final dye's color, fastness, and solubility properties. ijirset.com
Development of Novel Functional Materials
Beyond its role in traditional chemical synthesis, this compound is a building block for advanced functional materials, contributing to the creation of new polymers and materials with specific electronic and optical properties.
Polymer and Resin Production
Substituted anilines are important in polymer science, where they can be used as monomers, cross-linking agents, or additives to modify the properties of polymers and resins. The related compound, 4-chloro-N-phenylaniline, is utilized in the production of polymers and resins. Likewise, 4-chloro-N-methylaniline is used in the manufacture of rubber and plastics. ontosight.ai By extension, 4-chloro-N-ethylaniline can be incorporated into polymer chains, such as polyanilines, through oxidative polymerization. The presence of the chloro and ethyl substituents on the aniline ring can influence the final polymer's properties, including its solubility, thermal stability, and mechanical strength. These tailored polymers can find applications in specialty plastics, coatings, and adhesives.
Role in Conjugated Systems for Electronic or Optical Applications
The aniline structure is a fundamental component of many conjugated polymers, which are known for their electrical conductivity and interesting optical properties. Polyaniline and its derivatives are among the most studied conducting polymers due to their environmental stability and tunable conductivity. researchgate.net While specific research on polymers derived solely from 4-chloro-N-ethylaniline is not widespread, its structure makes it a candidate for creating tailored electronic materials. Chemical suppliers list its analogs in categories such as "OLED Materials" and "Electronic Materials," indicating the relevance of this class of compounds to the field. bldpharm.com By incorporating this substituted aniline into a polymer backbone, researchers can modulate the electronic energy levels (HOMO/LUMO) of the material. This tuning is critical for applications in organic electronics, such as in the active layers of Organic Light-Emitting Diodes (OLEDs), organic solar cells, and sensors. The chlorine atom, being electron-withdrawing, and the N-ethyl group can alter the electron density distribution along the polymer chain, thereby influencing its conductivity, color (absorption/emission spectra), and charge-transport capabilities. researchgate.net
Design of Surfactants or Emulsifiers
The molecular structure of 4-chloro-N-ethylaniline, featuring both a hydrophobic chlorophenyl group and a more hydrophilic ethylamino group, suggests a potential, though underexplored, basis for surfactant design. Surfactants are amphiphilic molecules that can reduce surface tension between liquids or between a liquid and a solid. Generally, the synthesis of novel surfactants involves the chemical modification of a hydrophobic core with a polar head group.
While aniline and its derivatives can serve as precursors for surfactants, for instance, through N-alkylation or acylation followed by quaternization to create cationic surfactants, there is no specific literature detailing the synthesis or performance of surfactants derived directly from this compound. A patent for a type of aniline surfactant describes the preparation of 1,4-phenyl-bis[(carbamoylmethyl)-N,N-dimethylalkyl ammonium (B1175870) chloride] from phenylenediamine, demonstrating the utility of the aniline scaffold in surfactant chemistry. google.com However, this example does not involve the specific substitution pattern of 4-chloro-N-ethylaniline.
Table 1: General Properties of Aniline-Based Surfactant Precursors
| Feature | General Description | Relevance to 4-chloro-N-ethylaniline |
|---|---|---|
| Hydrophobic Moiety | Typically a long alkyl chain or an aromatic group. | The chlorophenyl group provides hydrophobicity. |
| Hydrophilic Head Group | Can be ionic (e.g., quaternary ammonium) or non-ionic (e.g., polyethylene (B3416737) glycol). | The N-ethylamino group could be chemically modified to introduce a hydrophilic head. |
| Synthesis Route | Often involves acylation, alkylation, or sulfonation of the aniline derivative. | No specific synthesis routes from 4-chloro-N-ethylaniline are documented. |
Ligand and Catalyst Design
The utility of a chemical compound in ligand and catalyst design often hinges on its electronic properties and stereochemistry. While aniline derivatives are used in these areas, the specific application of this compound is not prominent in the available research.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Aniline derivatives can be precursors to chiral ligands and auxiliaries, often through the introduction of chiral substituents or by forming complexes with metals. wur.nlnih.gov For instance, the synthesis of chiral sulfonimidamides has been achieved using a variety of anilines. wur.nl However, the literature does not specify the use of 4-chloro-N-ethylaniline in the synthesis of well-established or novel chiral auxiliaries.
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the nature of these organic linkers. uni-hannover.de Aniline and its derivatives can be incorporated into MOFs either as the primary linker, often after modification to include coordinating groups like carboxylates or pyridyls, or as guest molecules within the pores of a pre-existing MOF to tune its properties. researchgate.netrsc.org For example, aniline-doped MOF-199 has been studied for its semiconductor properties. researchgate.net Research has also been conducted on MOFs synthesized using 4,4'-methylenedianiline (B154101) polymer as the organic linker. researchgate.net Despite these examples with related compounds, there is no specific mention of 4-chloro-N-ethylaniline or its hydrochloride salt being used as a linker or guest molecule in the synthesis of MOFs or coordination polymers.
Table 2: Potential Roles of Aniline Derivatives in MOFs
| Role | Description | Specific Data for this compound |
|---|---|---|
| Organic Linker | Forms the structural backbone of the MOF through coordination with metal centers. Requires appropriate functional groups (e.g., -COOH, -N₃). | Not reported. The parent compound would require functionalization. |
| Guest Molecule | Occupies the pores of the MOF, modifying its chemical or physical properties (e.g., conductivity, selectivity). | Not reported. |
| Post-Synthetic Modification | Reacted with a pre-formed MOF to introduce new functional groups. | Not reported. |
In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, enabling the selective synthesis of one enantiomer of a product. Metal complexes containing ligands derived from substituted anilines have been explored for their catalytic activity. mdpi.comnih.gov The electronic and steric properties of the substituents on the aniline ring can significantly influence the efficacy and selectivity of the catalyst. The presence of a chloro-substituent, for example, can impact the electron density of the ligand and its coordination to the metal. However, a review of the literature on asymmetric catalysis does not yield specific examples where this compound is used as a ligand or a precursor to a catalyst for asymmetric transformations.
Q & A
(Basic) What are the recommended synthetic routes for 4-chloro-N-ethylaniline hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves sequential alkylation and chlorination steps. For example:
N-Ethylation of 4-chloroaniline using ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) .
Salt formation by treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
Optimization Tips:
- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation) .
- Use stoichiometric control (e.g., 1.1 equivalents of ethylating agent) to improve yield.
- Purify via recrystallization (ethanol/water) to achieve >95% purity .
(Basic) Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., ethyl group integration at δ ~1.2 ppm for CH₃ and δ ~3.3 ppm for CH₂N) .
- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace impurities .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) to confirm salt formation .
(Advanced) How do substituent electronic effects govern regioselectivity in electrophilic substitution reactions?
Methodological Answer:
The amino group (-NH-) is a stronger ortho/para director than the chloro substituent. For example:
- Bromination: Reacts preferentially at the ortho position relative to the ethylamino group due to its electron-donating resonance effects .
- Experimental Validation: Use competitive reactions with directing group analogs (e.g., replacing -Cl with -NO₂) and analyze products via GC-MS or -NMR to quantify regioselectivity .
(Advanced) How can researchers resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Controlled Solubility Studies: Measure solubility in buffered aqueous solutions (pH 1–14) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C. Use UV-Vis spectroscopy for quantification .
- Data Normalization: Account for variables like ionic strength (e.g., 0.1 M NaCl) and counterion effects (e.g., chloride vs. sulfate salts) .
- Statistical Analysis: Apply multivariate regression to identify confounding factors (e.g., temperature, solvent polarity) .
(Basic) What are the best practices for handling and storage to ensure stability?
Methodological Answer:
- Storage: Keep in airtight, light-resistant containers at -20°C to prevent hygroscopic degradation .
- Handling: Use anhydrous conditions (glovebox) during weighing to avoid hydrolysis. Confirm stability via periodic HPLC checks for degradation products (e.g., free base formation) .
(Advanced) How can the hydrochloride salt’s impact on nucleophilic reactivity be systematically assessed?
Methodological Answer:
- Comparative Kinetics: Compare reaction rates of the hydrochloride salt vs. free base with nucleophiles (e.g., Grignard reagents) in THF or DCM. Monitor via in situ IR spectroscopy .
- pH-Dependent Studies: Adjust reaction pH (e.g., using buffers) to decouple protonation effects from intrinsic nucleophilicity .
(Basic) What computational methods predict physicochemical properties?
Methodological Answer:
- LogP Calculation: Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (e.g., LogP = 2.1 ± 0.3) based on fragment contributions .
- Molecular Dynamics (MD): Simulate solubility parameters (e.g., Hansen solubility sphere) to guide solvent selection .
(Advanced) What challenges arise in crystallographic analysis of hydrochloride salts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
